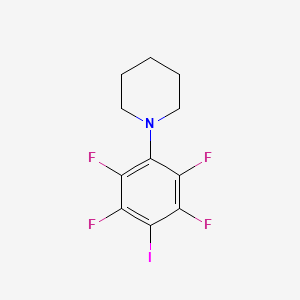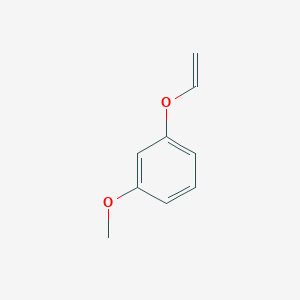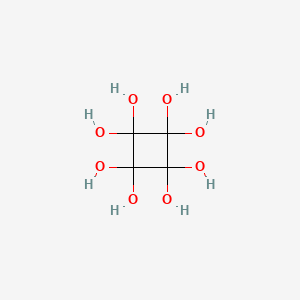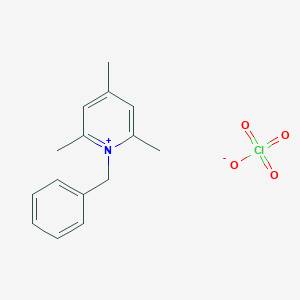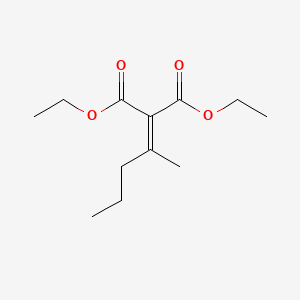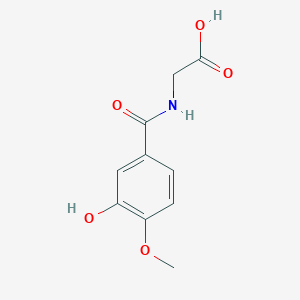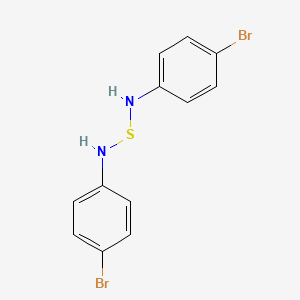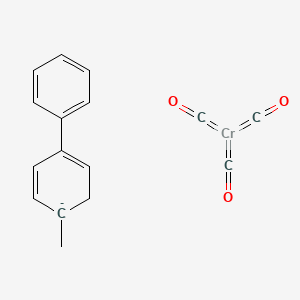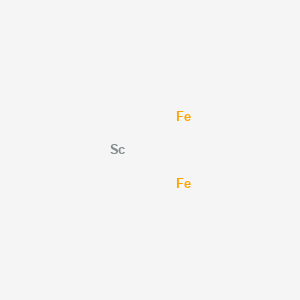
Iron;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-scandium compounds are intermetallic compounds formed by the combination of iron and scandium. These compounds exhibit unique properties due to the interaction between iron, a transition metal, and scandium, a rare earth element.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron-scandium compounds can be synthesized through various methods, including arc melting and vacuum distillation. One common approach involves arc-melting high-purity iron and scandium under an inert atmosphere, followed by homogenization at elevated temperatures . Another method involves the aluminothermic reduction of scandium oxide in the presence of iron, which is then subjected to vacuum distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of iron-scandium compounds typically involves the extraction of scandium from its ores, followed by its reduction and alloying with iron. The process begins with the concentration of scandium from ores such as V-Ti magnetite tailings, followed by roasting and leaching to extract scandium. The extracted scandium is then reduced and alloyed with iron using methods such as aluminothermic reduction .
Chemical Reactions Analysis
Types of Reactions
Iron-scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both iron and scandium.
Common Reagents and Conditions
Oxidation: Iron-scandium compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur in the presence of ligands or other metal ions, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions include various iron-scandium oxides, hydrides, and intermetallic compounds. For example, the oxidation of Fe₂Sc can lead to the formation of iron and scandium oxides .
Scientific Research Applications
Iron-scandium compounds have a wide range of scientific research applications:
Materials Science: These compounds are studied for their potential use in high-strength, lightweight alloys, particularly in the aerospace and automotive industries.
Biology and Medicine: Scandium compounds, including those with iron, are being explored for their potential use in medical imaging and cancer treatment.
Mechanism of Action
The mechanism of action of iron-scandium compounds is primarily based on their ability to form stable intermetallic phases with unique electronic and magnetic properties. These compounds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. For example, scandium can modulate ribosomal function, which may have implications for its antiviral properties .
Comparison with Similar Compounds
Iron-scandium compounds can be compared with other intermetallic compounds involving transition metals and rare earth elements:
Iron-Yttrium Compounds: Similar to iron-scandium, iron-yttrium compounds exhibit unique magnetic and electronic properties but differ in their structural and thermal stability.
Iron-Lanthanum Compounds: These compounds are known for their catalytic properties and are used in various industrial applications, including catalysis and hydrogen storage.
Iron-Gadolinium Compounds: Iron-gadolinium compounds are studied for their magnetic properties and potential use in magnetic refrigeration.
Iron-scandium compounds are unique due to the specific interactions between iron and scandium, leading to distinct structural, electronic, and magnetic properties that are not observed in other similar compounds.
Properties
CAS No. |
12023-34-6 |
|---|---|
Molecular Formula |
Fe2Sc |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
iron;scandium |
InChI |
InChI=1S/2Fe.Sc |
InChI Key |
JBMXIYCPCPWTEC-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


